3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
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Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a chromenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final step involves the formation of the chromenone moiety and the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-[3-(2-chloroacetyl)-4,5-dihydro-1,2-oxazol-5-yl]phenyl methanesulfonate
- Carfentrazone-ethyl
Uniqueness
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14ClFN2O4 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]propanamide |
InChI |
InChI=1S/C21H14ClFN2O4/c22-20-10-15(29-25-20)6-8-21(27)24-14-5-7-18-16(9-14)17(26)11-19(28-18)12-1-3-13(23)4-2-12/h1-5,7,9-11H,6,8H2,(H,24,27) |
InChI Key |
GZSATXHOAZRTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)F |
Origin of Product |
United States |
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